Heptadecan-9-yl 8-((2-hydroxypropyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate
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Overview
Description
Heptadecan-9-yl 8-((2-hydroxypropyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate is a synthetic compound known for its use in various scientific research applications. It is also referred to as SM-102 and is notably included in the Moderna COVID-19 vaccine as a lipid nanoparticle component .
Preparation Methods
The synthesis of heptadecan-9-yl 8-((2-hydroxypropyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate involves multiple steps, including esterification and amidation reactions. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. Industrial production methods typically involve large-scale chemical synthesis under controlled conditions to ensure purity and consistency .
Chemical Reactions Analysis
Heptadecan-9-yl 8-((2-hydroxypropyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
Heptadecan-9-yl 8-((2-hydroxypropyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate is primarily used in the field of nanotechnology and vaccine development. Its inclusion in lipid nanoparticles makes it a crucial component in mRNA vaccine delivery systems, such as the Moderna COVID-19 vaccine. The compound helps stabilize the mRNA and facilitates its delivery into cells, enhancing the vaccine’s efficacy .
Mechanism of Action
The mechanism of action of heptadecan-9-yl 8-((2-hydroxypropyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate involves its role as a lipid nanoparticle. It forms a protective layer around the mRNA, preventing degradation and facilitating cellular uptake. Once inside the cell, the mRNA is released, allowing for the production of the target protein, which in the case of vaccines, triggers an immune response .
Comparison with Similar Compounds
Similar compounds to heptadecan-9-yl 8-((2-hydroxypropyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate include other lipid nanoparticles used in mRNA vaccine formulations, such as:
- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
- Cholesterol
- Polyethylene glycol (PEG) derivatives These compounds share similar functions in stabilizing and delivering mRNA but differ in their chemical structures and specific roles within the lipid nanoparticle formulation. This compound is unique in its specific combination of functional groups, which contribute to its effectiveness in vaccine delivery .
Properties
Molecular Formula |
C45H89NO5 |
---|---|
Molecular Weight |
724.2 g/mol |
IUPAC Name |
nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxypropyl)amino]octanoate |
InChI |
InChI=1S/C45H89NO5/c1-5-8-11-14-17-26-33-40-50-44(48)36-29-22-18-24-31-38-46(41-42(4)47)39-32-25-19-23-30-37-45(49)51-43(34-27-20-15-12-9-6-2)35-28-21-16-13-10-7-3/h42-43,47H,5-41H2,1-4H3 |
InChI Key |
WQDBTPDJHJPVCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CC(C)O |
Origin of Product |
United States |
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